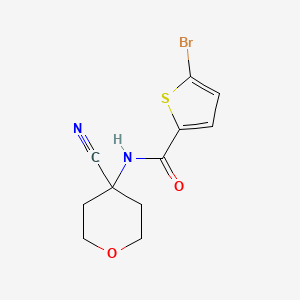

![molecular formula C14H19LiN2O5 B2410299 Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate CAS No. 2402830-18-4](/img/structure/B2410299.png)

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

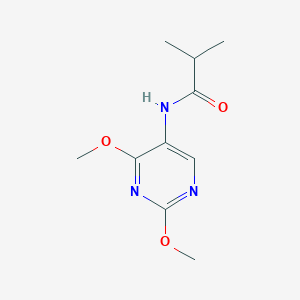

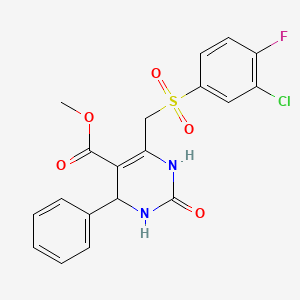

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate is a useful research compound. Its molecular formula is C14H19LiN2O5 and its molecular weight is 302.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotection in Neurodegenerative Disorders

Lithium has been recognized for its neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. It modulates several homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. This wide range of intracellular responses is primarily due to its inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) (Forlenza, De-Paula, & Diniz, 2014).

Inhibition of Tau Phosphorylation

Lithium reduces the phosphorylation of tau, a protein involved in neurodegenerative disorders like Alzheimer’s disease. This action occurs through the direct and reversible inhibition of glycogen synthase kinase-3, which has implications for developing interventions for Alzheimer's disease (Hong, Chen, Klein, & Lee, 1997).

Cellular Mechanisms

Molecular and Cellular Biology

Lithium's ability to regulate cellular functions, such as inhibiting the metabolism of inositol-1,4,5-trisphosphate, which impacts ionic intracellular calcium concentration, shows its potential for understanding and modifying cellular mechanisms in various disorders (Tan, Javors, Seleshi, Lowrimore, & Bowden, 1990).

Activation of Wnt/β-Catenin Signalling Pathway

Lithium ions have been found to activate the Wnt/β-catenin signalling pathway in human periodontal ligament-derived cells, suggesting its role in tissue engineering and regenerative medicine (Han, Wu, Chang, & Xiao, 2012).

Cellular Protection and Aging

Protection Against Excitotoxicity

Chronic exposure to lithium protects neurons in the central nervous system against excitotoxicity, specifically by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. This finding is relevant for understanding mechanisms in bipolar disorder and potential therapeutic applications (Nonaka, Hough, & Chuang, 1998).

Anti-Aging Properties

Lithium exposure in Caenorhabditis elegans showed increased survival during normal aging, suggesting its potential application in studies related to aging and longevity. This effect is linked to altered expression of genes associated with nucleosome functions and histone methylation (McColl, Killilea, Hubbard, Vantipalli, Melov, & Lithgow, 2008).

Clinical Implications and Future Research

Potential in Alzheimer’s Disease Treatment

Lithium's neuroprotective and neurotrophic effects, along with its ability to lower tau and β-amyloid levels, make it a promising candidate for treating Alzheimer's disease. Ongoing clinical trials are exploring its effectiveness in this area (Zhong & Lee, 2007).

Synthesis and Chemical Applications

The synthesis and functionalization of lithium compounds, including the specific compound mentioned, have various applications in the field of organic chemistry. This includes the development of new molecules and materials with potential pharmaceutical applications (Palomo, Aizpurua, Benito, Cuerdo, Fratila, Miranda, & Linden, 2006).

Propiedades

IUPAC Name |

lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5.Li/c1-14(2,3)21-13(19)16-7-9(8-16)15-6-11-10(12(17)18)4-5-20-11;/h4-5,9,15H,6-8H2,1-3H3,(H,17,18);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBQBADLFQJMKX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CO2)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19LiN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)

![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)

![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)